Bz-(Me)Tz-NHS

Description

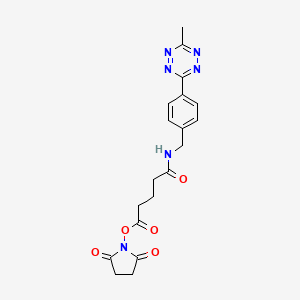

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 5-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate is 412.14951776 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFWEESCGQHGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107079 | |

| Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454558-58-7 | |

| Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454558-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Bz-(Me)Tz-NHS for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action for Bz-(Me)Tz-NHS (Benzyl-Methyltetrazine-NHS ester), a third-generation click chemistry reagent. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the successful implementation of this powerful bioconjugation tool. This guide covers the fundamental reaction kinetics, detailed experimental protocols for key applications, and the stability of the reagents and final conjugates, all supported by quantitative data and visual diagrams.

Core Mechanism of Action: A Two-Step Process

The utility of this compound as a bioconjugation linker lies in its heterobifunctional nature, enabling a robust two-step reaction process. This process combines the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal "click" chemistry.

The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with primary amines (-NH2) present on the biomolecule of interest, such as the side chain of lysine residues in proteins or antibodies.[1][2] This reaction, typically carried out in a buffer with a pH of 7.2-8.5, results in the formation of a stable amide bond, thereby covalently attaching the methyltetrazine group to the target biomolecule.[3][]

The second step is the bioorthogonal reaction between the now-attached methyltetrazine (Tz) group and a trans-cyclooctene (TCO) modified molecule.[5] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and highly specific. The tetrazine acts as the diene and the strained TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage. This "click" reaction is notable for its biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.

Quantitative Data Presentation

The efficiency and speed of the TCO-tetrazine ligation are critical for its wide-ranging applications. The following tables summarize key quantitative data related to the reaction kinetics and the stability of the NHS ester.

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Biocompatibility |

| Tetrazine-TCO Ligation | Tetrazine + trans-cyclooctene (TCO) | Up to 10⁷, typically 800 - 30,000 | Excellent (copper-free) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Alkyne | 10 - 10⁴ | Limited in vivo due to copper cytotoxicity |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | ~1 | Excellent (copper-free) |

| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO in aqueous buffer at 37°C [M⁻¹s⁻¹] |

| H-phenyl-Tz derivatives | > 39,000 |

| Pyrimidyl-phenyl-Tz derivatives | > 50,000 |

| Bis(pyridyl)-Tz derivatives | > 70,000 |

| Disubstituted tetrazines with electron-donating groups | 200 - 2,000 |

| Hydrogen substituted tetrazines | ~30,000 |

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.

Protocol 1: Labeling of an Antibody with this compound

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound ester in DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

The resulting tetrazine-labeled antibody is ready for the subsequent bioorthogonal ligation step.

-

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Functionalized Molecule

Materials:

-

Tetrazine-labeled antibody (from Protocol 1).

-

TCO-functionalized molecule (e.g., a fluorescent dye, drug molecule, or another protein).

-

Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Preparation:

-

Prepare the tetrazine-labeled antibody in the Reaction Buffer.

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

-

Ligation Reaction:

-

Add the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete reaction.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final antibody conjugate can be purified from excess TCO-reagent using size exclusion chromatography or dialysis.

-

References

The Role of Methyltetrazine in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the reactions in the bioorthogonal toolkit, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and remarkable specificity. This technical guide provides an in-depth examination of methyltetrazine, a key player in this reaction, highlighting its balanced properties of stability and reactivity that make it a superior scaffold for a multitude of applications, from in vitro bioconjugation to in vivo imaging and drug delivery.

Introduction: The IEDDA Reaction in Bioorthogonal Chemistry

The cornerstone of tetrazine-based bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction involves an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO) or bicyclononyne (BCN).[1][2] The reaction is characterized by its extremely rapid kinetics, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[3][4] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.[5]

Figure 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Methyltetrazine: Balancing Reactivity and Stability

The choice of tetrazine derivative is a critical consideration, often involving a trade-off between reaction speed and stability in aqueous environments. While hydrogen-substituted tetrazines can exhibit faster kinetics, they are often less stable. Methyltetrazine emerges as a versatile and robust choice, offering a compelling balance. The electron-donating methyl group enhances the stability of the tetrazine ring, making it more resistant to degradation in biological media, which is crucial for multi-step experiments or in vivo studies where the probe must circulate for extended periods. Despite this enhanced stability, methyltetrazines maintain impressively fast reaction rates, ensuring efficient conjugation even at low biomolecule concentrations.

Quantitative Data: Kinetics and Stability

The performance of methyltetrazine relative to other derivatives is summarized in the tables below. The second-order rate constants (k₂) quantify the reaction speed, while the half-life (t₁/₂) in biological media indicates stability.

Table 1: Second-Order Rate Constants (k₂) of Tetrazine Derivatives with Dienophiles

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

|---|---|---|---|

| Methyltetrazine | TCO | ~1,000 - 6,000 | |

| Methyltetrazine | BCN | ~3.6 | |

| H-substituted tetrazine | TCO | Up to 30,000 | |

| 3,6-di(2-pyridyl)-s-tetrazine | TCO | ~2,000 |

| Conformationally strained TCO | Tetrazine | Up to 3.3 x 10⁶ | |

Note: Rate constants can vary based on specific derivatives, solvent, and temperature.

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference(s) |

|---|---|---|---|

| Methyltetrazine | DMEM with 10% FBS at 37 °C | > 24 hours | |

| Methyltetrazine | Cell growth medium at 37°C | >95% intact after 12 hours |

| H-substituted tetrazine | DMEM with 10% FBS at 37 °C | ~ 12 hours | |

Applications in Research and Drug Development

The favorable properties of methyltetrazine have led to its widespread adoption in various applications, including bioconjugation, cellular imaging, and the development of advanced therapeutic strategies.

Bioconjugation and Live-Cell Imaging

Methyltetrazine can be readily functionalized with reactive handles, such as N-hydroxysuccinimide (NHS) esters, for covalent attachment to primary amines on proteins and antibodies. This allows for the precise installation of a bioorthogonal handle onto a biomolecule of interest. The modified biomolecule can then be selectively ligated with a TCO-functionalized probe, such as a fluorophore, for imaging applications in living cells.

Figure 2: General workflow for protein labeling and imaging.

Pre-targeting for In Vivo Imaging and Therapy

In vivo applications, particularly for cancer imaging and radioimmunotherapy, are often limited by the slow clearance of large antibodies from circulation, leading to high background signals and off-target toxicity. The methyltetrazine-TCO ligation enables a powerful "pre-targeting" strategy to overcome this. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from the bloodstream. Subsequently, a small, rapidly clearing methyltetrazine-linked imaging agent (e.g., a radiotracer) or therapeutic payload is injected. The tetrazine rapidly "clicks" with the TCO-tagged antibody at the target site, providing a high-contrast signal or localized drug delivery while minimizing systemic exposure.

Figure 3: Pre-targeting strategy for in vivo applications.

Prodrug Activation

The tetrazine ligation can also be engineered for "click-to-release" applications, providing spatiotemporal control over drug activation. In this approach, a drug is caged with a TCO moiety, rendering it inactive. This prodrug can be administered systemically. Activation occurs only when a tetrazine-bearing molecule is introduced, which reacts with the TCO cage and triggers a cleavage reaction that releases the active drug. This strategy holds immense promise for targeted drug delivery, allowing for the activation of potent therapeutics specifically at the site of disease.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, generalized protocols for common applications of methyltetrazine chemistry.

Protocol 1: Labeling Proteins with Methyltetrazine-NHS Ester

This protocol describes the covalent attachment of a methyltetrazine moiety to primary amines (e.g., lysine residues) on a target protein.

-

Materials:

-

Target Protein (1-10 mg/mL in amine-free buffer).

-

Methyltetrazine-NHS Ester.

-

Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 7.4-8.3.

-

Anhydrous DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5.

-

Desalting column (e.g., PD-10 or Zeba™ Spin).

-

-

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a concentration of 1-10 mg/mL.

-

Prepare Tetrazine Stock: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of ~50 mM and incubate for 15-30 minutes.

-

Purification: Remove unreacted tetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (typically at 280 nm) and the tetrazine (typically ~520-540 nm).

-

Protocol 2: In Vitro Ligation and Live-Cell Imaging

This protocol outlines the reaction of a tetrazine-labeled biomolecule with a TCO-functionalized fluorescent probe for imaging purposes.

-

Materials:

-

Live cells expressing a TCO-modified biomolecule of interest.

-

Fluorescent methyltetrazine probe (e.g., MeTz-Fluorophore).

-

Cell culture medium.

-

Imaging buffer (e.g., phenol red-free medium).

-

Fluorescence microscope.

-

-

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow under standard culture conditions.

-

Labeling: Prepare a solution of the fluorescent methyltetrazine probe in cell culture medium at a final concentration of 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37 °C to allow for the bioorthogonal reaction to occur.

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove any unbound fluorescent probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Protocol 3: In Vivo Pre-targeting Radioimmunotherapy

This protocol provides a general framework for a pre-targeted radioimmunotherapy experiment in a tumor-bearing mouse model.

-

Materials:

-

Tumor-bearing animal model.

-

TCO-functionalized monoclonal antibody (e.g., 5B1-TCO).

-

Radiolabeled methyltetrazine (e.g., ¹⁷⁷Lu-DOTA-Tz).

-

Sterile vehicle (e.g., saline).

-

Imaging and radiation detection equipment.

-

-

Procedure:

-

Antibody Administration: Administer the TCO-functionalized antibody to the mice via intravenous injection. A typical dose might be 100-200 µg per mouse.

-

Pre-targeting Interval: Allow the antibody to circulate and accumulate at the tumor site while the unbound conjugate clears from the bloodstream. This interval is critical and typically ranges from 24 to 72 hours.

-

Radiotracer Administration: After the pre-targeting interval, administer the radiolabeled tetrazine (e.g., 400-1200 µCi of ¹⁷⁷Lu-DOTA-Tz) via intravenous injection.

-

Biodistribution and Imaging: At various time points post-injection (e.g., 4, 24, 72, 120 hours), perform imaging (e.g., SPECT/CT) to visualize tracer accumulation.

-

Therapeutic Monitoring: For therapy studies, monitor tumor volume and animal well-being over several weeks to assess the therapeutic efficacy of the delivered radionuclide.

-

Conclusion

Methyltetrazine stands as a cornerstone of bioorthogonal chemistry, providing an optimal blend of stability and reactivity for the IEDDA reaction. Its reliability in complex biological media has made it an indispensable tool for researchers in chemical biology, materials science, and medicine. From the fundamental labeling of proteins to advanced, clinically relevant strategies like pre-targeted imaging and therapy, methyltetrazine continues to enable discoveries and push the boundaries of what is possible in the study and manipulation of living systems. As new dienophiles and tetrazine derivatives are developed, the principles of balancing kinetics and stability, exemplified by methyltetrazine, will continue to guide the field forward.

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Bz-(Me)Tz-NHS for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bz-(Me)Tz-NHS (CAS Number: 1454558-58-7), a third-generation methyltetrazine-based N-hydroxysuccinimide ester. It is a key reagent in the field of bioorthogonal chemistry, enabling the efficient and specific conjugation of molecules through "click chemistry." This document outlines its chemical properties, detailed experimental protocols for antibody conjugation, and the fundamental principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction that underpins its utility in drug development and other research applications.

Core Compound Data

The quantitative properties of this compound are summarized below, providing essential information for its use in experimental settings.

| Property | Value |

| CAS Number | 1454558-58-7 |

| Molecular Weight | 412.40 g/mol [1][2] |

| Chemical Formula | C₁₉H₂₀N₆O₅ |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C for long-term stability. |

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody, and the subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent attachment of the methyltetrazine moiety to an antibody via the reaction of the NHS ester with primary amines (e.g., lysine residues).

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris or glycine buffers), exchange the buffer to PBS using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

pH Adjustment: To the antibody solution, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to raise the pH, which facilitates the reaction with primary amines.

-

Conjugation Reaction: Add the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a recommended starting point for optimization.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any excess, unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted this compound and quenching buffer byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the concentration of the tetrazine-modified antibody and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Bioorthogonal "Click" Reaction

This protocol outlines the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine-modified antibody and a TCO-functionalized molecule (e.g., a fluorescent dye, a cytotoxic drug).

Materials:

-

Tetrazine-modified antibody (from Protocol 1)

-

TCO-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with the TCO-functionalized molecule in the desired molar ratio. A slight excess (e.g., 1.5-2 equivalents) of the TCO-molecule is often used to ensure complete labeling of the antibody.

-

Incubation: The reaction is typically rapid and can be carried out at room temperature. Incubate for 30 minutes to 2 hours. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

-

Purification (Optional): If necessary, the final antibody conjugate can be purified from excess TCO-reagent using size-exclusion chromatography or dialysis.

Signaling Pathways and Experimental Workflows

While this compound is not used to directly probe a specific intracellular signaling pathway, it is a critical tool in constructing molecules, such as antibody-drug conjugates (ADCs), that interact with these pathways. The following diagrams illustrate the key chemical reaction and the experimental workflow for creating and utilizing an ADC.

Caption: The IEDDA "click" reaction mechanism.

References

Navigating the Reactivity of Bz-(Me)Tz-NHS: A Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Bz-(Me)Tz-NHS (Benzyl-(Methyl)tetrazine-N-hydroxysuccinimidyl ester), a critical reagent in the field of bioorthogonal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key factors influencing the compound's shelf-life and reactivity, offering detailed experimental protocols and quantitative data to ensure its effective use in labeling and conjugation applications.

Core Concepts: Understanding the Chemistry of this compound

This compound is a bifunctional molecule that bridges the worlds of amine-reactive chemistry and bioorthogonal ligation. Its structure features two key components:

-

N-Hydroxysuccinimidyl (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine residues in proteins, forming stable amide bonds.

-

Methyltetrazine Moiety: This heterocyclic ring is the bioorthogonal component, enabling highly specific and rapid reactions with strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder cycloaddition.

The utility of this compound is contingent on the integrity of both its NHS ester and tetrazine functionalities. Degradation of either component can lead to failed conjugations and unreliable experimental outcomes.

Storage Conditions for Optimal Integrity

Proper storage is the first line of defense in preserving the reactivity of this compound. Both the solid form and solutions of the compound require specific conditions to minimize degradation.

| Form | Storage Temperature | Conditions | Shelf Life |

| Solid | 4°C | Sealed container, protected from moisture and light. | See manufacturer's specifications. |

| In Solvent | -80°C | Sealed, away from moisture. | 6 months |

| -20°C | Sealed, away from moisture. | 1 month |

Note: The provided shelf life for solutions is a general guideline. For critical applications, it is recommended to use freshly prepared solutions.

Key Stability Considerations: The Competing Reactions of Hydrolysis and Aminolysis

The primary challenge in working with this compound in aqueous environments is the susceptibility of the NHS ester to hydrolysis. This competing reaction renders the compound inactive for amine conjugation. The stability of the tetrazine ring is also a factor, although it is generally more robust under typical bioconjugation conditions.

Hydrolysis of the NHS Ester

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates significantly.

| pH | Temperature (°C) | Half-life of NHS Ester (General) |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Aminolysis: The Desired Reaction

Aminolysis, the reaction of the NHS ester with a primary amine, is also pH-dependent. The optimal pH range for NHS-ester reactions is typically between 7.2 and 8.5.[1] This represents a trade-off between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the competing hydrolysis reaction.

Stability of the Methyltetrazine Moiety

The methyl group on the tetrazine ring of this compound enhances its stability compared to unsubstituted tetrazines.[2] Generally, the methyltetrazine core is stable under typical bioconjugation conditions (pH 7-9). However, exposure to harsh conditions, such as very high pH or the presence of certain reducing agents, can lead to degradation. Studies have shown that electron-donating groups on the tetrazine ring increase its stability in aqueous solutions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. Optimization for specific experimental setups is recommended.

Protocol for Determining the Hydrolysis Rate of this compound

This protocol outlines a method to determine the half-life of the NHS ester functionality at a given pH and temperature.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free buffer of the desired pH (e.g., phosphate, borate, or HEPES)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

-

Temperature-controlled incubator or water bath

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Equilibrate the buffer to the desired temperature.

-

Initiate the reaction by diluting the this compound stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of the intact this compound.

-

Incubate the reaction mixture at the desired temperature.

-

At regular time intervals , inject aliquots of the reaction mixture onto the HPLC.

-

Monitor the decrease in the peak area corresponding to this compound over time.

-

Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time. The slope of the resulting line will be equal to -k (the rate constant), and t½ = 0.693/k.

Protocol for Assessing Aminolysis versus Hydrolysis

This protocol allows for the semi-quantitative assessment of the competition between the desired amine reaction and hydrolysis.

Materials:

-

This compound

-

A model amine-containing molecule (e.g., a small peptide with a single lysine)

-

Amine-free reaction buffer (pH 7.2-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

HPLC-MS system

Procedure:

-

Prepare solutions of this compound and the model amine in the reaction buffer.

-

Initiate the reaction by mixing the this compound and amine solutions. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.

-

Incubate the reaction for a set period (e.g., 1-2 hours) at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Analyze the reaction mixture by HPLC-MS to identify and quantify the peak corresponding to the amine-conjugated product and the peak corresponding to the hydrolyzed this compound.

-

Vary the reaction conditions (e.g., pH, temperature, molar ratio of reactants) to determine the optimal parameters for maximizing the yield of the desired conjugate.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the critical pathways and workflows.

References

The Enduring Workhorse of Bioconjugation: An In-depth Technical Guide to NHS Ester Reactivity

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely employed by researchers, scientists, and drug development professionals for their ability to efficiently create stable covalent bonds with biomolecules.[1] Their reactivity, primarily with the primary amines found in proteins and other macromolecules, has made them indispensable for applications ranging from fluorescent labeling and immunoassays to the assembly of complex antibody-drug conjugates.[2][]

This guide provides a detailed exploration of the core principles governing NHS ester chemistry, quantitative data on reaction kinetics, and comprehensive experimental protocols to enable robust and reproducible bioconjugation outcomes.

Core Principles of NHS Ester Reactivity

The success of a bioconjugation reaction using NHS esters hinges on understanding the interplay between the desired aminolysis reaction and the competing hydrolysis reaction. The efficiency of forming a stable amide bond is dictated by several critical factors, most notably pH.

Mechanism of Action: Amine-Reactive Acylation

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary aliphatic amine.[] The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2] The reaction proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

NHS Release and Amide Bond Formation: The intermediate collapses, releasing N-hydroxysuccinimide (a weak acid) as a leaving group and forming a highly stable amide bond between the molecule of interest and the target biomolecule.

While highly selective for primary amines, NHS esters can exhibit minor reactivity with other nucleophiles like the hydroxyl groups of tyrosine and serine or the sulfhydryl group of cysteine, though the resulting ester and thioester bonds are significantly less stable than the amide bond.

Critical Factors Influencing Reactivity

pH: The pH of the reaction buffer is the most critical parameter. The optimal range for NHS ester conjugation is typically between pH 7.2 and 8.5. Many protocols recommend a more specific range of pH 8.3-8.5 for maximum efficiency.

-

Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive.

-

Above pH 8.5: The rate of hydrolysis, the competing reaction with water, increases dramatically, consuming the NHS ester before it can react with the target amine.

Hydrolysis: The Competing Reaction: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that competes directly with aminolysis. The rate of hydrolysis is highly dependent on pH and temperature. This instability is why NHS esters must be stored in a desiccated environment and why stock solutions in anhydrous organic solvents should be prepared immediately before use.

Buffer Composition: The choice of buffer is crucial for successful conjugation.

-

Compatible Buffers: Amine-free buffers such as phosphate (PBS), carbonate-bicarbonate, HEPES, and borate are recommended.

-

Incompatible Buffers: Buffers containing primary amines, such as Tris and glycine, must be avoided during the reaction as they will compete with the target biomolecule. However, these buffers are often used to intentionally quench the reaction once the desired incubation time is complete.

Reagent Concentration: In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction. Increasing the concentration of the target biomolecule (typically 1-10 mg/mL) can favor the desired aminolysis pathway.

Temperature: Reactions are typically performed at room temperature (for 1-4 hours) or at 4°C (for 2 hours to overnight). Lowering the temperature can be beneficial for the stability of sensitive proteins and also slows the rate of hydrolysis.

Quantitative Data on NHS Ester Reactivity

Summarizing key quantitative parameters allows for more precise experimental design.

Table 1: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.0 | 4 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Ambient | Minutes |

Table 2: Comparison of NHS and Sulfo-NHS Esters

| Feature | NHS Ester | Sulfo-NHS Ester |

| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO). | Soluble in aqueous buffers. |

| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |

| Stability | Generally lower in aqueous solution. | Slightly higher in aqueous solution. |

| Primary Applications | Intracellular labeling, general bioconjugation. | Cell surface labeling, general bioconjugation. |

Visualizing Chemical and Experimental Pathways

Diagrams created using Graphviz provide a clear visual representation of the core concepts.

Experimental Protocols

Adherence to a detailed protocol is essential for achieving consistent and efficient bioconjugation.

Protocol 1: General Protein Labeling

This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye) to a protein such as an antibody.

A. Materials Required

-

Protein to be labeled (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or PBS, pH 7.4)

-

NHS ester reagent

-

Anhydrous, amine-free organic solvent (DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH ~8)

-

Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)

B. Reagent Preparation

-

Protein Solution: Prepare the protein in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the reaction buffer prior to starting.

-

NHS Ester Stock Solution: Immediately before use, allow the vial of NHS ester to equilibrate to room temperature to prevent condensation. Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM or 10 mg/mL).

C. Reaction Procedure

-

Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this must be optimized for the specific protein and desired degree of labeling.

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture. Typical conditions are 1-4 hours at room temperature or overnight at 4°C. If labeling with a fluorescent dye, protect the reaction from light.

D. Quenching the Reaction (Optional but Recommended)

-

To stop the reaction and consume any unreacted NHS ester, add a quenching reagent. A common method is to add Tris or glycine buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

E. Purification of the Conjugate

-

Immediately after the reaction (or quenching step), purify the protein conjugate to remove unreacted NHS ester, the hydrolyzed ester, and the NHS byproduct.

-

Size-Exclusion Chromatography (e.g., Desalting Column): This is the most common and efficient method for separating the large protein conjugate from small molecule impurities.

-

Dialysis: An alternative method suitable for larger volumes, where the reaction mixture is dialyzed against a suitable buffer to remove impurities.

Protocol 2: Oligonucleotide Labeling

This protocol is for conjugating an NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.

A. Materials Required

-

Amine-modified oligonucleotide

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

-

NHS ester reagent

-

Anhydrous DMSO or DMF

-

Purification system (e.g., gel filtration, ethanol precipitation)

B. Procedure

-

Dissolve the amine-modified oligonucleotide in the reaction buffer (e.g., 0.2 µmole of oligo in 500 µL of buffer).

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Add 5-10 equivalents of the NHS ester solution to the oligonucleotide solution.

-

Agitate the mixture and incubate at room temperature for 1-2 hours.

-

Purify the oligonucleotide conjugate to remove excess label and salts. Ethanol precipitation is a common method: add 3M sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C, centrifuge to pellet the conjugate, wash with 70% ethanol, and resuspend in a suitable buffer.

Conclusion

NHS esters remain a powerful and versatile tool in the bioconjugation toolkit due to their high selectivity for primary amines and the formation of stable amide bonds. By carefully controlling key reaction parameters—particularly pH, buffer composition, and reagent concentration—researchers can effectively manage the competition between aminolysis and hydrolysis to achieve high yields of precisely modified biomolecules. The protocols and data provided in this guide serve as a comprehensive resource for optimizing NHS ester chemistry for a wide array of scientific and therapeutic applications.

References

An In-Depth Technical Guide to Bz-(Me)Tz-NHS for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Bz-(Me)Tz-NHS (Benzene-(Methyl)tetrazine-N-hydroxysuccinimidyl ester), a third-generation click chemistry reagent, for the efficient and specific labeling of primary amines on biomolecules.[1][2] This document details the underlying chemical principles, experimental protocols for antibody and protein labeling, and relevant quantitative data to empower researchers in their bioconjugation strategies.

Core Principles and Reaction Mechanism

This compound is a chemical tool that facilitates the covalent attachment of a methyltetrazine moiety to biomolecules such as proteins, antibodies, and peptides.[1] The key to its functionality lies in the N-hydroxysuccinimidyl (NHS) ester group, which is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][] This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the methyltetrazine group to the biomolecule.

The reaction is highly dependent on pH. For efficient labeling, the primary amine on the biomolecule must be in a non-protonated state, which is favored at a slightly basic pH. The optimal pH range for NHS-ester reactions is typically between 7.2 and 8.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.

A significant competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water. The rate of hydrolysis increases with pH. Therefore, it is essential to work with freshly prepared solutions of this compound and to carefully control the reaction conditions.

The methyltetrazine component of this compound serves as a bioorthogonal handle. Once conjugated to a biomolecule, it can undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-modified molecule. This "click chemistry" reaction enables the precise and efficient formation of a stable covalent linkage in complex biological environments.

Below is a diagram illustrating the reaction mechanism of this compound with a primary amine.

Quantitative Data Overview

While specific kinetic and stability data for this compound are not extensively available in the public domain, the reactivity is governed by the NHS ester functional group. The following tables summarize general quantitative parameters for NHS esters, providing a baseline for experimental design.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life of Hydrolysis |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Data is for general NHS-ester compounds and may vary for this compound.

Table 2: Recommended Reaction Parameters for NHS Ester Labeling

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. A common choice is 0.1 M sodium bicarbonate, pH 8.3. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is typical. 4°C overnight may be gentler for sensitive proteins. |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically. |

| Reaction Time | 30 minutes - 2 hours (at room temperature) | Can be extended overnight at 4°C. |

| Quenching Reagent | 50 - 100 mM Tris-HCl or Glycine, pH ~8.0 | Added to stop the reaction by consuming unreacted NHS ester. |

Experimental Protocols

The following are detailed protocols for the labeling of proteins and antibodies with this compound. These protocols are general starting points and may require optimization for specific applications.

General Workflow for Labeling

The overall process for labeling a biomolecule with this compound involves dissolving the reagent, reacting it with the biomolecule under appropriate buffer conditions, quenching the reaction, and finally purifying the labeled conjugate.

References

The Principle of Inverse Electron Demand Diels-Alder (IEDDA) Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal "click" chemistry tool, distinguished by its exceptional reaction speed, high selectivity, and biocompatibility.[1] Its capacity to forge covalent bonds within intricate biological settings, absent the need for cytotoxic catalysts, has catalyzed its adoption across a spectrum of applications, from cellular imaging to the targeted delivery and release of therapeutics.[1][2] This technical guide offers a thorough exploration of the foundational principles of IEDDA chemistry, presents detailed experimental methodologies for key applications, and summarizes kinetic data to inform the design of IEDDA-based strategies in research and drug development.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The utility of the IEDDA reaction in biological systems is largely attributed to the use of specific reactant pairs, most notably 1,2,4,5-tetrazines as dienes and strained alkenes or alkynes like trans-cyclooctenes (TCO) as dienophiles, which are abiotic and exhibit high mutual reactivity while remaining inert to the plethora of functional groups present in biological environments.

The reaction kinetics are governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate. In the IEDDA reaction, this energy gap is small, leading to exceptionally fast reaction rates. The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, forming a stable dihydropyridazine product. This irreversible step and the release of a gaseous byproduct make the reaction thermodynamically favorable and drive it to completion.

Key advantages of the IEDDA reaction include:

-

Excellent Biocompatibility: The reaction can be performed in aqueous solutions, organic solvents, and complex biological media.

-

High Chemical Selectivity: The reactants specifically target each other even at very low concentrations amidst a multitude of other biomolecules.

-

Fast Reaction Rates: It is among the fastest known bioorthogonal reactions, proceeding rapidly without the need for a catalyst.

Quantitative Data for IEDDA Reactions

The choice of diene and dienophile is critical for the successful implementation of an IEDDA reaction. The following tables provide a summary of second-order rate constants for commonly used tetrazine-dienophile pairs to aid in the selection of appropriate reactants for specific applications.

| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | |

| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | |

| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | |

| General tetrazines | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | |

| 3,6-dipyridyl-s-tetrazine derivative | a-TCO (geminal substituted) | (150 ± 8) x 10³ | |

| 3,6-dipyridyl-s-tetrazine | axial-trans-cyclooct-4-enol | (70 ± 2) x 10³ | |

| [¹¹¹In]In-labeled-tetrazine | TCO-conjugated CC49 antibody | (13 ± 0.08) x 10³ | |

| 3,6-diphenyl-s-tetrazine | s-TCO (cyclopropane-fused) | 160 times faster than TCO |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine diene and a general protocol for protein bioconjugation using the IEDDA reaction.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a widely used tetrazine for bioorthogonal applications.

Materials:

-

2-cyanopyridine

-

Anhydrous ethanol

-

95% hydrazine hydrate

-

Glacial acetic acid

-

Concentrated nitric acid

-

Sodium bicarbonate

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Dihydrotetrazine Formation: In a three-neck flask, dissolve 2-cyanopyridine (0.077 mol) in 200 mL of anhydrous ethanol. Add 95% hydrazine hydrate (0.308 mol) to the solution. Reflux the mixture for 6 hours. An orange dihydrotetrazine product will precipitate. Collect the solid by filtration and wash it several times with ethanol.

-

Oxidation to Tetrazine: Dissolve the collected solid in glacial acetic acid. Cool the solution in an ice bath and slowly add 5-6 mL of concentrated nitric acid dropwise. After the reaction is complete, pour the mixture onto crushed ice and neutralize it to an alkaline pH with sodium bicarbonate.

-

Purification: Extract the product twice with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a purple solid.

Protocol 2: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins using TCO and tetrazine moieties.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO-NHS:

-

Dissolve 100 µg of Protein 1 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of TCO-PEG12-NHS ester (dissolved in DMSO) to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Purify the TCO-activated Protein 1 using a spin desalting column.

-

-

Protein 2 Activation with Tetrazine-NHS:

-

Dissolve 100 µg of Protein 2 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of methyl-tetrazine-PEG8-NHS ester (dissolved in DMSO) to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Purify the tetrazine-activated Protein 2 using a spin desalting column.

-

-

IEDDA Conjugation:

-

Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.

-

Incubate the mixture for 1 hour at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (absorption band between 510 and 550 nm).

-

The resulting protein-protein conjugate is now ready for use. Further purification can be performed if necessary using size-exclusion chromatography.

-

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the core mechanism of the inverse electron demand Diels-Alder reaction and a general workflow for its application in bioconjugation.

Application in Pre-targeted Imaging of Cell Surface Receptors

A significant application of the IEDDA reaction in drug development and diagnostics is pre-targeted imaging. This strategy involves administering a modified antibody that recognizes a specific cell surface receptor, followed by a second, smaller, labeled molecule that rapidly reacts with the antibody via IEDDA chemistry. This approach enhances the imaging contrast by allowing the unbound antibody to clear from circulation before the imaging agent is introduced. The following diagram illustrates this process for targeting the HER2 receptor on cancer cells.

Conclusion

The inverse electron demand Diels-Alder reaction stands out as a robust and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled significant advancements in bioconjugation, targeted drug delivery, and in vivo imaging. As the understanding of this powerful reaction continues to expand and new diene and dienophile pairs with tailored properties are developed, the applications of IEDDA in medicine and biology are set to broaden even further, heralding new diagnostic and therapeutic strategies and a deeper comprehension of complex biological systems.

References

Safety and handling of Bz-(Me)Tz-NHS

An In-Depth Technical Guide to the Safety and Handling of Methyltetrazine-NHS Ester

Disclaimer: The specific compound "Bz-(Me)Tz-NHS" could not be definitively identified in publicly available literature. This guide is based on the closely related and well-documented compound, Methyltetrazine-N-hydroxysuccinimidyl (NHS) Ester, a common reagent in bioconjugation. The safety and handling recommendations provided herein are based on data for this related compound and the general class of tetrazine-NHS esters. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact reagent in use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and experimental use of Methyltetrazine-NHS Ester.

Chemical and Physical Properties

Methyltetrazine-NHS Ester is an amine-reactive, bioorthogonal labeling reagent. The NHS ester moiety reacts with primary amines, such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[1][2] The methyltetrazine group enables a highly specific and rapid "click" reaction with a trans-cyclooctene (TCO) partner, a key reaction in inverse electron-demand Diels-Alder cycloadditions.[1]

Table 1: Chemical Identification

| Identifier | Value |

| Common Name | Methyltetrazine-NHS Ester |

| Synonyms | 2,5-Dioxopyrrolidin-1-yl 2-(6-methyl-1,2,4,5-tetrazin-3-yl)acetate |

| Molecular Formula | C10H9N5O4 (example) |

| CAS Number | 1644644-96-1 (example) |

Note: The exact molecular formula and CAS number can vary depending on the linker between the methyltetrazine and NHS ester.

Safety and Hazard Information

While a specific SDS for "this compound" is unavailable, the safety profiles of related tetrazine-NHS esters and the general class of N-hydroxysuccinimide esters provide guidance on potential hazards.[3][4]

Table 2: Hazard Identification and Classification

| Hazard Class | Description | Recommendations |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wear protective gloves and lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. Avoid breathing dust. |

| Combustibility | Solid which may be difficult to ignite. Dusts may form an explosive mixture with air. | Avoid generating dust. Keep away from ignition sources. |

Table 3: Handling and Storage

| Parameter | Recommendation |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Often stored at -20°C. |

| Incompatibilities | Strong oxidizing agents. Water/moisture (leads to hydrolysis of the NHS ester). |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. |

| Spill Response | Clean up spills immediately. Avoid generating dust. For major spills, evacuate the area and alert emergency responders. |

Experimental Protocols

The following are generalized protocols for the use of Methyltetrazine-NHS ester in protein labeling.

General Protein Labeling with Methyltetrazine-NHS Ester

This protocol outlines the basic steps for conjugating Methyltetrazine-NHS ester to a protein of interest.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

-

Methyltetrazine-NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column for purification.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

-

Purification: Remove unreacted tetrazine and byproducts using a desalting column.

Immobilization of a Protein onto an Amine-Reactive Surface

This protocol describes the immobilization of a protein onto a surface coated with NHS esters.

Materials:

-

Amine-reactive surface (e.g., NHS-ester coated plate).

-

Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the surface several times with the wash buffer to remove unbound protein.

-

Blocking: Add the blocking buffer and incubate for 30-60 minutes to quench any unreacted NHS-ester groups.

-

Final Washing: Wash the surface again with the wash buffer. The surface is now ready for downstream applications.

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: A workflow for the safe handling of Methyltetrazine-NHS Ester.

General Protein Labeling Workflow

Caption: A typical experimental workflow for protein labeling with Methyltetrazine-NHS Ester.

Reaction Mechanism

Caption: The reaction mechanism of a Methyltetrazine-NHS ester with a primary amine.

References

- 1. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 4. tcichemicals.com [tcichemicals.com]

Navigating the Challenges of Amine-Reactive Tetrazine Chemistry: A Technical Guide to Bz-(Me)Tz-NHS Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Bz-(Me)Tz-NHS, a pivotal amine-reactive methyltetrazine linker for advanced bioconjugation, targeted drug delivery, and molecular imaging. Addressed to researchers, scientists, and professionals in the drug development sector, this document offers a comprehensive overview of the compound's behavior in common laboratory solvents, outlines detailed experimental protocols, and presents critical stability data to ensure successful and reproducible conjugation outcomes.

Executive Summary

This compound is a key reagent for the precise installation of a methyltetrazine moiety onto biomolecules bearing primary amines. This enables a highly efficient and selective bioorthogonal reaction with a trans-cyclooctene (TCO)-modified partner. However, the practical application of this linker is often hampered by its limited aqueous solubility and the inherent instability of the N-hydroxysuccinimide (NHS) ester in aqueous environments. This guide synthesizes available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, provides protocols for its dissolution and use, and discusses the critical factor of NHS ester hydrolysis.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. A clear distinction exists between its solubility in organic solvents and aqueous buffers.

Solubility in DMSO

This compound exhibits good solubility in anhydrous DMSO. This property is fundamental to its application, as stock solutions are typically prepared in this solvent.

| Solvent | Solubility | Conditions |

| Anhydrous DMSO | 25 mg/mL (60.62 mM) | May require ultrasonic treatment and warming to 60°C for complete dissolution. The use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility. |

Table 1: Quantitative Solubility Data for this compound in DMSO.

Solubility in Aqueous Buffers

For applications where a higher aqueous solubility of the tetrazine linker is required, the use of derivatives incorporating a hydrophilic polyethylene glycol (PEG) spacer is recommended.

Stability in Aqueous Buffers: The Challenge of NHS Ester Hydrolysis

A crucial factor governing the efficiency of bioconjugation reactions with this compound is the stability of the NHS ester in the aqueous reaction buffer. The NHS ester is susceptible to hydrolysis, a competing reaction that renders the compound inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 2: General Stability of NHS Esters in Aqueous Solution. This data illustrates the inverse relationship between pH and the stability of the NHS ester. Higher pH values, while promoting the reaction with primary amines, also significantly accelerate the rate of hydrolysis.

The competing pathways of desired aminolysis (conjugation) and undesired hydrolysis are illustrated in the following diagram.

Experimental Protocols

To ensure successful bioconjugation with this compound, it is imperative to follow a carefully designed experimental protocol that maximizes the desired reaction while minimizing hydrolysis.

Preparation of a this compound Stock Solution in DMSO

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolution: Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

-

Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and warm the solution to 60°C to ensure complete dissolution.

-

Storage: The stock solution in anhydrous DMSO should be stored at -20°C or -80°C, protected from moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Bioconjugation to a Primary Amine-Containing Molecule

This protocol provides a general workflow for the conjugation of this compound to a protein.

Methodology:

-

Buffer Preparation: Prepare the protein or other amine-containing molecule in an amine-free buffer at a pH between 7.2 and 8.0. Common buffers include Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers containing primary amines such as Tris or glycine, as they will compete in the reaction.

-

Reagent Addition: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. It is crucial to ensure that the final concentration of DMSO in the reaction mixture is low (typically less than 10%) to avoid denaturation of the protein.

-

Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific system.

-

Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of approximately 50 mM.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct by a suitable method such as a desalting column, size-exclusion chromatography, or dialysis.

Conclusion and Recommendations

The successful application of this compound in bioconjugation hinges on a clear understanding of its solubility and stability characteristics. While exhibiting good solubility in anhydrous DMSO, its poor aqueous solubility necessitates the use of a DMSO stock solution for introduction into aqueous reaction media. The inherent instability of the NHS ester in aqueous solutions, particularly at higher pH values, requires careful control of reaction conditions to maximize conjugation efficiency. For researchers requiring linkers with enhanced aqueous solubility, PEGylated derivatives of methyltetrazine-NHS ester are a viable alternative. By adhering to the protocols and considering the stability data presented in this guide, scientists can effectively leverage the power of this compound for their bioorthogonal chemistry needs.

References

Methodological & Application

Application Notes and Protocols for Bz-(Me)Tz-NHS Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with Bz-(Me)Tz-NHS ester, a methyltetrazine-functionalized N-hydroxysuccinimide ester. This reagent facilitates a two-step bioconjugation strategy, beginning with the modification of primary amines on the protein surface, followed by a highly specific and efficient bioorthogonal "click chemistry" reaction. The methyltetrazine group is particularly stable, making it well-suited for multi-step procedures and in vivo applications.[1][2][3]

The primary application of this labeling technique is to introduce a tetrazine moiety onto a biomolecule, which can then be specifically reacted with a trans-cyclooctene (TCO)-tagged molecule in a bioorthogonal manner.[4][5] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. This methodology is frequently employed in pre-targeted imaging and therapy, where a tetrazine-labeled antibody is administered and allowed to accumulate at a target site before the introduction of a TCO-labeled imaging agent or therapeutic payload.

Principle of the Reaction

The protein labeling process using this compound ester involves two key chemical reactions:

-

Amine Labeling: The N-hydroxysuccinimide (NHS) ester of the Bz-(Me)Tz reagent reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein surface. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5).

-

Bioorthogonal "Click" Reaction (IEDDA): The now tetrazine-labeled protein can be reacted with a molecule containing a trans-cyclooctene (TCO) group. The IEDDA reaction between the tetrazine and TCO is highly specific and rapid, forming a stable covalent bond.

Quantitative Data Summary

The efficiency and outcome of the labeling reaction can be influenced by several factors. The following tables summarize key quantitative parameters to consider for successful protein labeling with methyltetrazine-NHS esters.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |

| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling. |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH is required for the efficient reaction of the NHS ester with primary amines. |

| Reaction Time | 1 - 4 hours | The reaction time can be adjusted to control the degree of labeling. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is typically sufficient, while 4°C can be used for sensitive proteins. |

| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | Used to stop the reaction by consuming unreacted NHS ester. |

| Property | Value | Reference |

| Reaction Rate of Tetrazine-TCO Ligation | up to 8 x 10⁴ M⁻¹s⁻¹ | |

| Typical Degree of Labeling (DOL) | 2 - 5 |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound Ester

This protocol describes the modification of a protein with a methyltetrazine group using a this compound ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

-

Prepare this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the unreacted this compound ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization (Degree of Labeling - DOL): Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the tetrazine (at its specific absorbance maximum, if applicable and known). A correction factor for the absorbance of the dye at 280 nm should be applied.

Protocol 2: Bioorthogonal Ligation of Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol outlines the "click" reaction between the tetrazine-functionalized protein and a TCO-containing molecule.

Materials:

-

Purified tetrazine-labeled protein from Protocol 1

-

TCO-functionalized molecule (e.g., a fluorescent probe, biotin, or drug)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants: The purified tetrazine-labeled protein should be in an appropriate buffer like PBS, pH 7.4. Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Click Reaction: Add a 1.5- to 3-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO-reagent.

-

Purification: If necessary, remove the excess, unreacted TCO-functionalized molecule using a desalting column or dialysis.

Visualizations

Caption: Experimental workflow for protein labeling with this compound and subsequent bioorthogonal ligation.

Caption: Signaling pathway for pre-targeted in vivo imaging using a Bz-(Me)Tz-labeled antibody.

References

Application Notes and Protocols for Bz-(Me)Tz-NHS Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Bz-(Me)Tz-NHS ester to primary amine-containing biomolecules, such as antibodies, proteins, and peptides. This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and for applications in proteomics and molecular imaging.[1]

The this compound molecule incorporates two key reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine residues present on the surface of proteins, to form stable amide bonds.[2][3] This reaction is most effective under slightly basic pH conditions.[4]

-